Ergostine is a highly specialized ergopeptine alkaloid produced by the fungus Claviceps purpurea. Structurally, it is the defining member of the ergoxine group, distinguished by a cyclic tripeptide moiety that incorporates an L-alpha-aminobutyric acid residue at the 2' position and an L-phenylalanine residue at the 5' position [1]. This specific configuration places Ergostine structurally midway between ergotamine (which contains alanine) and ergocristine (which contains valine). For procurement professionals, analytical chemists, and synthetic pharmacologists, Ergostine is primarily sourced as a high-purity reference standard for mycotoxin profiling in agricultural commodities, a structurally precise precursor for synthesizing hydrogenated ergoloids (e.g., dihydroergostine), and a potent benchmark compound for evaluating alpha-adrenergic receptor antagonism and vascular resistance [2].
Substituting Ergostine with more common ergopeptines, such as Ergotamine or Ergocristine, fundamentally compromises both analytical resolution and downstream synthetic utility. In agricultural mycotoxin testing, Ergostine is uniquely required to identify specific Claviceps purpurea chemotypes (Class 2 strains) that exhibit distinct adenylation domain (LpsA1/LpsA2) specificities; utilizing ergotamine alone fails to quantify the alpha-aminobutyric acid-dependent biosynthetic pathways critical for comprehensive regulatory compliance [1]. Furthermore, in pharmacological synthesis, the ethyl side chain of the alpha-aminobutyric acid residue in Ergostine alters the steric environment of the cyclol ring compared to the methyl group in ergotamine. This precise steric bulk dictates the specific receptor binding affinities and vascular inversion points of its synthetic derivatives, meaning that substituting the parent compound will yield derivatives with divergent and non-comparable physiological profiles [2].
In comparative studies of peripheral vascular beds, Ergostine demonstrates one of the highest alpha-adrenergic blocking activities among tested ergot alkaloids, matching or exceeding the potency of Ergotamine. Ergostine exhibits a distinct physiological 'inversion point' at approximately 4.0 Resistance Units (R.U.), where its effect shifts from vasoconstriction to vasodilation. When Ergostine is structurally modified to 1-methylergostine, the inversion point drops to 2.3 R.U., and the vasoconstrictor effect is drastically weakened [1].
| Evidence Dimension | Alpha-adrenergic blocking activity and critical inversion point |
| Target Compound Data | Ergostine: Peak vasoconstriction at low resistance, inversion point ~4.0 R.U. |
| Comparator Or Baseline | 1-methylergostine: Weak vasoconstriction, inversion point ~2.3 R.U. |
| Quantified Difference | Methylation of Ergostine shifts the vascular inversion point down by ~1.7 R.U. and significantly attenuates vasoconstrictive potency. |
| Conditions | Innervated perfused hind limb model, noradrenaline-induced resistance assay. |
Procurement of Ergostine is essential for laboratories needing a maximum-potency alpha-adrenergic benchmark to evaluate the attenuation effects of structural modifications like methylation.
Ergostine is a mandatory analytical standard for the quantitative profiling of ergot alkaloids in agricultural commodities. Genetic and metabolomic studies classify Claviceps purpurea into distinct chemotypes. Class 2 strains are characterized by active LpsA1/LpsA2 adenylation domains that specifically incorporate phenylalanine, producing abundant Ergostine, Ergotamine, and Ergocristine. In contrast, Class 1 strains predominantly produce leucine-containing analogs like ergocryptine. Quantifying Ergostine peak areas via LC-MS is necessary to validate the substrate specificity of the LpsA enzyme complex [1].
| Evidence Dimension | Biosynthetic incorporation and LC-MS peak area abundance |
| Target Compound Data | Ergostine: Abundant in Class 2 strains (validates phenylalanine incorporation). |
| Comparator Or Baseline | Ergocryptine: Abundant in Class 1 strains (validates leucine incorporation). |
| Quantified Difference | The presence of Ergostine exclusively confirms the functional LpsA2-mediated phenylalanine incorporation pathway, distinguishing Class 2 from Class 1 strains. |
| Conditions | LC-MS metabolomic profiling of grain sclerotia extracts. |
Analytical testing facilities must procure Ergostine to achieve regulatory compliance and accurately map the chemotypic diversity of ergot contamination in food supplies.
The presence of the alpha-aminobutyric acid residue in Ergostine makes it the exclusive precursor for synthesizing dihydroergostine. When subjected to catalytic hydrogenation, the saturation of the C9-C10 double bond in Ergostine yields a derivative with a drastically altered pharmacological profile. Comparative data shows that while Ergostine elicits powerful vasoconstriction (of the same order of magnitude as ergotamine), dihydroergostine is considerably less active in vasoconstriction but retains high affinity for adrenergic receptors [1].
| Evidence Dimension | Vasoconstrictor potency post-hydrogenation |
| Target Compound Data | Ergostine (Parent): Powerful vasoconstriction at low vascular resistance. |
| Comparator Or Baseline | Dihydroergostine (Derivative): Considerably less active vasoconstriction. |
| Quantified Difference | Hydrogenation of the C9-C10 double bond in Ergostine selectively decouples its alpha-blocking activity from its severe vasoconstrictor potency. |
| Conditions | Catalytic hydrogenation followed by vascular resistance assay in perfused models. |
Synthetic chemists must select Ergostine over Ergotamine to produce dihydroergostine, enabling the development of targeted receptor antagonists with minimized vascular side effects.
Ergostine is an indispensable certified reference material (CRM) for LC-MS/MS testing of cereals and grains. Because it specifically marks the phenylalanine-incorporating Class 2 Claviceps strains, its inclusion in multi-analyte ergot panels is required to meet strict agricultural safety guidelines and accurately quantify grain sclerotia content allowances [1].
As the defining member of the ergoxine group, Ergostine serves as the precise starting material for synthesizing dihydroergostine and 1-methylergostine. These derivatives are utilized in neuropharmacological research to study receptor modulation without the severe vasoconstrictive liabilities associated with the parent compound [2].
Due to its exceptionally high alpha-adrenergic blocking activity and distinct 4.0 R.U. inversion point, Ergostine is utilized as a positive control and benchmark in in vitro and in vivo models of vascular resistance. It allows researchers to map the precise structure-activity relationships of the cyclol peptide moiety in adrenergic antagonism [2].